5-(1,3-Dihydro-isoindol-2-yl)-pentanoic acid hydrochloride (hereafter referred to as DIHP-HCl) is a relatively under-researched compound. Information regarding its origin and specific significance in scientific research is currently limited. However, based on its structure, it likely falls under the category of organic molecules containing a heterocyclic ring (isoindole) and a carboxylic acid functional group [].
DIHP-HCl consists of two main components:
This is a five-membered heterocyclic ring containing two nitrogen atoms and a saturated carbon chain. The "1,3-dihydro" prefix indicates the absence of a double bond between the two nitrogen atoms.
This is a five-carbon aliphatic chain ending in a carboxylic acid group (COOH). The carboxylic acid group is responsible for the acidic properties of the molecule.
The hydrochloride salt (HCl) implies the presence of a hydrogen chloride (HCl) molecule associated with the compound, likely forming an ionic bond with the carboxylic acid group.
The synthesis pathway for DIHP-HCl is not readily available in scientific literature. However, based on similar molecules, potential synthetic routes might involve reactions between isoindole derivatives and pentanoic acid precursors [].
Under acidic or basic conditions, DIHP-HCl might undergo hydrolysis, breaking the bond between the pentanoic acid group and the rest of the molecule. Additionally, the heat could lead to decarboxylation, releasing carbon dioxide and forming a new molecule.
There is no documented information regarding the mechanism of action of DIHP-HCl in scientific research.
Due to the lack of research on DIHP-HCl, no specific safety information is available. As a general precaution, any unknown organic compound should be handled with care, assuming potential toxicity and flammability. Always consult with a safety data sheet (SDS) for similar compounds when handling unknown substances.
Developing a reliable route for synthesizing DIHP-HCl and determining its purity and structure using spectroscopic techniques.
Investigating potential interactions of DIHP-HCl with biological systems, such as enzyme inhibition or receptor binding.
Utilizing computational tools to predict the properties and potential applications of DIHP-HCl.